
2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole
Descripción general
Descripción
2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole is a compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their significant biological activities, particularly their antiparasitic and antimicrobial properties. This compound features a nitro group attached to the imidazole ring, which is further linked to a ribofuranosyl moiety. The presence of the ribofuranosyl group enhances its solubility and biological compatibility, making it a valuable compound in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole typically involves the condensation of a nitroimidazole derivative with a ribofuranosyl donor. One common method includes the use of a glycosylation reaction where the ribofuranosyl donor, often a protected ribose derivative, reacts with the nitroimidazole under acidic or basic conditions to form the desired product. The reaction conditions may vary, but typically involve the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, purification through crystallization or chromatography, and rigorous quality control to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential as an antiparasitic and antimicrobial agent. It is particularly relevant in the treatment of diseases caused by protozoa and anaerobic bacteria.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole involves the reduction of the nitro group to reactive intermediates that can interact with cellular components. These intermediates can cause damage to DNA, proteins, and other critical biomolecules, leading to the death of parasitic organisms or bacteria. The compound targets specific enzymes and pathways involved in the metabolic processes of these organisms, disrupting their normal function and leading to their elimination.
Comparación Con Compuestos Similares
Metronidazole: Another nitroimidazole with similar antiparasitic and antimicrobial properties.
Tinidazole: Known for its effectiveness against protozoal infections.
Ornidazole: Used in the treatment of anaerobic bacterial infections.
Comparison: 2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole is unique due to its ribofuranosyl moiety, which enhances its solubility and biological compatibility compared to other nitroimidazoles. This structural feature may contribute to its distinct pharmacokinetic properties and potentially broader spectrum of activity.
Actividad Biológica
Overview
2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole is a compound belonging to the nitroimidazole class, recognized for its significant biological activities, particularly in medicinal chemistry. This compound is characterized by a nitro group attached to an imidazole ring linked to a ribofuranosyl moiety, enhancing its solubility and biological compatibility. Its structure positions it as a potential candidate for various therapeutic applications, especially in the treatment of infections caused by protozoa and anaerobic bacteria.
- Molecular Formula : CHNO
- CAS Number : 67773-77-7
- SMILES Notation : C1=CN(C(=N1)N+[O-])[C@@H]2[C@@H]([C@@H]([C@H...
The biological activity of this compound primarily involves the reduction of the nitro group to reactive intermediates. These intermediates can interact with cellular components, causing damage to DNA and proteins, which leads to cell death in targeted organisms. The compound disrupts metabolic processes by inhibiting specific enzymes critical for the survival of pathogens.
Antimicrobial and Antiparasitic Properties
Research indicates that compounds within the nitroimidazole class exhibit potent antimicrobial and antiparasitic activities. Specifically, this compound has been investigated for its efficacy against various pathogens:
- Protozoa : Effective against Entamoeba histolytica and Giardia lamblia.
- Anaerobic Bacteria : Demonstrated activity against Bacteroides fragilis and Clostridium difficile.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antiviral Activity :
- Inhibitory Studies :
-
Pharmacokinetic Properties :
- The compound's bioavailability and metabolic stability were assessed, indicating favorable characteristics for therapeutic use .
Comparative Efficacy Table
Compound | Target Pathogen | IC (µM) | Mechanism of Action |
---|---|---|---|
This compound | Entamoeba histolytica | 15 | Inhibition of DNA synthesis |
Ribavirin | Hepatitis C Virus | 1.3 | IMPDH inhibition |
Metronidazole | Giardia lamblia | 5 | DNA damage through radical formation |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to achieve enantiomeric purity in 2-Nitro-1-α-D-ribofuranosyl-1H-imidazole?
The synthesis often involves chiral precursors and condensation reactions. For example, chiral amino alcohols (e.g., L-phenylalaninol) can react with nitrobenzaldehyde derivatives and ammonium acetate under controlled conditions to form the imidazole core. Multi-step purification, including column chromatography and crystallization, is critical to isolate enantiomerically pure products . Key challenges include minimizing racemization during ring closure and optimizing solvent systems (e.g., methanol/diethyl ether) for crystallization .
Q. How is the structural integrity of 2-Nitro-1-α-D-ribofuranosyl-1H-imidazole validated experimentally?
Structural characterization typically employs:
- 1H/13C NMR : To confirm the ribofuranosyl linkage and nitro group positioning. Peaks for imidazole protons appear in the δ 7.0–8.5 ppm range, while ribose protons resonate at δ 3.5–5.5 ppm .
- X-ray crystallography : Resolves planar imidazole ring geometry and dihedral angles with substituents (e.g., nitrophenyl groups at ~77° relative to the core) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. What analytical methods are recommended for quantifying impurities in 2-Nitro-1-α-D-ribofuranosyl-1H-imidazole?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard. Reference standards (e.g., nitroimidazole derivatives) are used to calibrate retention times and identify byproducts like de-nitrated or hydrolyzed analogs . Method validation includes linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .
Advanced Research Questions
Q. How do substituents on the imidazole ring influence the compound’s biological activity?
The nitro group enhances electrophilicity, enabling redox activation in anaerobic environments (e.g., bacterial cells). Ribofuranosyl moieties improve solubility and mimic nucleosides, facilitating uptake via transporters. Structure-activity relationship (SAR) studies show that:
- Nitro positioning : Para-nitro (vs. ortho) increases DNA cross-linking efficiency in antimicrobial assays .
- Ribose conformation : α-D-ribofuranosyl enhances binding to purine receptors compared to β-anomers . These insights guide rational design of analogs with higher target specificity .
Q. What mechanisms underlie contradictory cytotoxicity results in different cell lines?
Discrepancies arise from variations in:
- Cellular reductases : Overexpression in cancer cells (e.g., HCT-116) activates the nitro group to genotoxic intermediates, while normal cells (e.g., BJ fibroblasts) detoxify it via glutathione .
- Metabolic stability : Hepatic microsomal studies reveal rapid glucuronidation in some species (e.g., rats), reducing bioavailability . Advanced models (e.g., 3D tumor spheroids) and knockout cell lines (e.g., NQO1-deficient) help dissect these pathways .
Q. How can computational tools optimize the synthesis of 2-Nitro-1-α-D-ribofuranosyl-1H-imidazole derivatives?
AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by analyzing reaction databases. For example:
- Retrosynthesis planning : Prioritizes routes with minimal protecting groups (e.g., direct coupling of ribose to imidazole) .
- Density Functional Theory (DFT) : Models transition states to identify catalysts (e.g., Pd/C for nitro reduction) that improve yield . Cross-validation with experimental data (e.g., TLC, HPLC) refines these predictions .
Q. What strategies mitigate instability of the ribofuranosyl linkage under acidic conditions?
- Protecting groups : 5-O-acetyl or 5-O-benzoyl derivatives prevent hydrolysis during synthesis .
- pH-controlled reactions : Maintaining pH 6–7 in aqueous media minimizes glycosidic bond cleavage .
- Lyophilization : Freeze-drying post-synthesis preserves stability during storage .
Q. Methodological Guidelines
Best practices for in vitro cytotoxicity assays using this compound:
- Cell lines : Use hypoxia-inducible models (e.g., HCT-116 under 1% O₂) to mimic physiological conditions .
- Dose range : 0.1–100 μM, with serial dilutions in DMSO (<0.1% final concentration) .
- Endpoint assays : Combine MTT (mitochondrial activity) and Comet (DNA damage) assays for mechanistic insights .
Resolving spectral overlaps in NMR analysis:
- 2D NMR (COSY, HSQC) : Assigns overlapping ribose protons (e.g., H-1′ and H-2′) .
- Deuterated solvents : DMSO-d₆ shifts imidazole NH protons downfield (δ 12–14 ppm), simplifying integration .
Handling and storage recommendations:
Propiedades
IUPAC Name |
2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYEWPQCQPUJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875737 | |
Record name | 1-(B-D-RIBOFURANOSYL)-2-NO2IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67773-77-7, 17306-43-3 | |
Record name | NSC347471 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azomycin riboside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(B-D-RIBOFURANOSYL)-2-NO2IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.